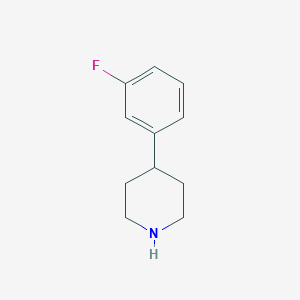

4-(3-Fluorophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYGJJOHAFKLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551082 | |

| Record name | 4-(3-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104774-88-1 | |

| Record name | 4-(3-Fluorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104774-88-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenyl)piperidine from a Fluoropyridine Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 4-(3-fluorophenyl)piperidine, a valuable building block in medicinal chemistry. The synthesis commences with the formation of a 4-arylpyridine intermediate via a Suzuki-Miyaura coupling reaction, followed by N-protection, catalytic hydrogenation of the pyridine ring, and subsequent deprotection to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in a multi-step sequence. This methodology allows for the controlled construction of the target molecule, ensuring high purity and reasonable yields. The overall synthetic workflow is depicted below.

Experimental Protocols and Data

Step 1: Synthesis of 4-(3-Fluorophenyl)pyridine via Suzuki-Miyaura Coupling

The initial step involves the formation of the carbon-carbon bond between a pyridine backbone and the fluorophenyl moiety. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for this transformation.

Experimental Protocol:

A mixture of 4-chloropyridine (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) are combined in a suitable solvent system, typically a mixture of toluene and water (4:1). The reaction mixture is degassed and heated to reflux (approximately 100-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Parameter | Value |

| Reactants | 4-Chloropyridine, 3-Fluorophenylboronic Acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Water |

| Temperature | 100-110 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 75-90% |

Characterization Data for 4-(3-Fluorophenyl)pyridine:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.65 (d, 2H), 7.50-7.40 (m, 3H), 7.15 (t, 1H), 7.05 (d, 1H) |

| ¹³C NMR (CDCl₃) | δ 163.0 (d, J=245 Hz), 150.5, 140.0 (d, J=8 Hz), 130.5 (d, J=8 Hz), 124.0, 121.0, 115.0 (d, J=21 Hz), 114.5 (d, J=22 Hz) |

| MS (ESI) | m/z 174.1 [M+H]⁺ |

Step 2: N-Boc Protection of this compound

To prevent side reactions at the nitrogen atom during the subsequent hydrogenation step, a protecting group is introduced. The tert-butyloxycarbonyl (Boc) group is commonly employed due to its stability and ease of removal.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added triethylamine (1.5 eq.) or another non-nucleophilic base. The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the N-Boc protected product, which is often pure enough for the next step or can be further purified by column chromatography.

| Parameter | Value |

| Reactant | This compound |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 90-98% |

Characterization Data for N-Boc-4-(3-Fluorophenyl)piperidine:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.30-7.20 (m, 1H), 7.00-6.85 (m, 3H), 4.20 (br s, 2H), 2.80 (t, 2H), 2.60 (m, 1H), 1.80 (d, 2H), 1.60 (q, 2H), 1.48 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 163.0 (d, J=243 Hz), 155.0, 145.0 (d, J=7 Hz), 130.0 (d, J=8 Hz), 124.5, 115.0 (d, J=21 Hz), 113.0 (d, J=21 Hz), 80.0, 44.0, 42.0, 33.0, 28.5 |

| MS (ESI) | m/z 280.2 [M+H]⁺ |

Step 3: Catalytic Hydrogenation of N-Boc-4-(3-Fluorophenyl)pyridine

The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. This step is crucial for the formation of the saturated heterocyclic core.

Experimental Protocol:

N-Boc-4-(3-fluorophenyl)pyridine (1.0 eq.) is dissolved in a suitable solvent, typically methanol or ethanol. A heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂) (5-10 mol %), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a high-pressure reactor. The reaction is stirred at room temperature for 24-48 hours. Reaction completion is monitored by LC-MS. After the reaction, the catalyst is carefully removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

| Parameter | Value |

| Reactant | N-Boc-4-(3-Fluorophenyl)pyridine |

| Catalyst | Platinum(IV) oxide (PtO₂) |

| Solvent | Methanol or Ethanol |

| Hydrogen Pressure | 50-100 psi |

| Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Typical Yield | 85-95% |

Step 4: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target this compound.

Experimental Protocol:

N-Boc-4-(3-fluorophenyl)piperidine is dissolved in an appropriate solvent, most commonly dichloromethane (DCM). An excess of a strong acid, such as trifluoroacetic acid (TFA) (typically a 1:1 mixture of TFA:DCM), is added at 0 °C. The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH > 10. The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product, this compound.

| Parameter | Value |

| Reactant | N-Boc-4-(3-Fluorophenyl)piperidine |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >95% |

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.

N-Boc Protection and Deprotection Logic

The use of the Boc protecting group follows a straightforward logic of masking and unmasking the reactive secondary amine of the piperidine ring.

Inferred Central Nervous System Mechanism of Action of 4-(3-Fluorophenyl)piperidine: A Technical Whitepaper

Disclaimer: This document provides a comprehensive overview of the potential mechanism of action of 4-(3-Fluorophenyl)piperidine within the central nervous system (CNS). It is important to note that, as of the date of this publication, direct experimental data on the specific pharmacological properties of this compound are limited. The information presented herein is therefore an extrapolation based on the well-established structure-activity relationships (SAR) of the broader class of 4-phenylpiperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of CNS-active agents.[1][2][3] Modifications to both the phenyl and piperidine rings, particularly substitutions on the phenyl ring and the piperidine nitrogen, have yielded compounds with high affinity and selectivity for various CNS targets, including monoamine transporters and receptors.[4][5][6] The subject of this whitepaper, this compound, is a simple derivative within this class, characterized by a fluorine atom at the meta-position of the phenyl ring and an unsubstituted piperidine nitrogen. Based on the extensive body of research on analogous compounds, it is plausible to hypothesize that this compound primarily interacts with monoamine transporters and potentially sigma receptors.

Postulated Primary Targets and Mechanism of Action

Based on its structural similarity to other fluorophenylpiperidine derivatives, the primary mechanism of action of this compound in the CNS is likely to involve the modulation of dopaminergic and serotonergic systems through interaction with their respective transporters. A secondary interaction with sigma receptors is also a possibility.

Dopamine Transporter (DAT) Inhibition

Numerous analogs of 4-phenylpiperidine are potent dopamine transporter (DAT) inhibitors.[5][6][7] The GBR series of compounds, such as GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine), are well-known for their high affinity and selectivity for DAT.[5] While this compound is structurally simpler, the presence of the fluorophenyl group suggests a potential for DAT interaction. Inhibition of DAT would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Serotonin Transporter (SERT) Inhibition

The 4-phenylpiperidine scaffold is also central to the structure of selective serotonin reuptake inhibitors (SSRIs). A prominent example is Paroxetine, which is a (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. This highlights that a 4-fluorophenylpiperidine moiety is compatible with high-affinity binding to the serotonin transporter (SERT).[1] Inhibition of SERT by this compound would result in elevated extracellular serotonin levels, potentiating serotonergic signaling.

Sigma Receptor (σR) Modulation

Phenylpiperidine derivatives have also been identified as high-affinity ligands for sigma receptors (σ1 and σ2).[2][8][9][10] These receptors are involved in a variety of cellular functions and have been implicated in the pathophysiology of several neuropsychiatric disorders. The binding of this compound to sigma receptors could contribute to its overall CNS effects.

Quantitative Data for Structurally Related Compounds

To provide a quantitative basis for the inferred mechanism of action, the following tables summarize the binding affinities (Ki) of structurally related 4-phenylpiperidine derivatives for key CNS targets. It is important to reiterate that these data are for analogous compounds and not for this compound itself.

Table 1: Binding Affinities of Phenylpiperidine Derivatives at Dopamine and Serotonin Transporters

| Compound/Analog Class | Target | Ki (nM) | Reference |

| GBR 12909 Analogs | DAT | 0.7 - 10 | [5] |

| Meperidine Analogs | DAT | High µM range | [11] |

| Meperidine Analogs | SERT | Low to mid µM range | [11] |

| 3-[(\text{Aryl})(\text{4-fluorobenzyloxy})methyl]piperidines | SERT | 2 - 400 | [1] |

Table 2: Binding Affinities of Phenylpiperidine Derivatives at CNS Receptors

| Compound/Analog Class | Target | Ki (nM) | Reference |

| Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) | Dopamine D2 | Low µM | [4] |

| Phenylpiperazine/Phenylpiperidine Analogs | Sigma (σ) | 1 - 10 | [8] |

| N-substituted-4-cyano-4-phenylpiperidines | Sigma-1 (σ1) | 0.35 - 0.41 | [10] |

| 4-Aroylpiperidines | Sigma-1 (σ1) | Subnanomolar to low nM | [2] |

| Fentanyl and Derivatives | Mu-Opioid (µ) | Subnanomolar to low nM | [12][13] |

Visualizing the Hypothesized Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the postulated signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Postulated mechanism of this compound at the dopamine synapse.

Caption: Potential modulation of sigma-1 receptor signaling by this compound.

Experimental Protocols for Characterization

To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS targets, including dopamine, serotonin, and norepinephrine transporters, as well as dopamine, serotonin, opioid, and sigma receptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from specific brain regions (e.g., striatum for DAT, cortex for SERT) of rodents or from cells stably expressing the human recombinant target of interest.

-

Assay Buffer: Utilize a buffer appropriate for the specific target (e.g., Tris-HCl with various salts).

-

Radioligand: Select a high-affinity radiolabeled ligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]raclopride for D2 receptors, [³H]DTG for sigma receptors).

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, or inhibitor) of this compound at its identified targets.

Methodology (for Transporter Inhibition):

-

Cell Culture: Use cells stably expressing the transporter of interest (e.g., HEK293-hDAT cells).

-

Substrate Uptake: Pre-incubate the cells with varying concentrations of this compound.

-

Radiolabeled Substrate: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).

-

Incubation and Termination: Incubate for a short period at 37°C and then terminate the uptake by washing with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

References

- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. painphysicianjournal.com [painphysicianjournal.com]

In-Depth Technical Guide: Biological Activity of Fluorinated Phenylpiperidine Derivatives as T-Type Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of a promising class of fluorinated phenylpiperidine derivatives that act as potent and selective T-type calcium channel blockers. The strategic incorporation of fluorine into the phenylpiperidine scaffold has been shown to significantly enhance their therapeutic potential, particularly in the context of cardiovascular diseases such as hypertension.

Core Biological Activity: T-Type Calcium Channel Blockade

Fluorinated phenylpiperidine derivatives have emerged as significant antagonists of low-voltage-activated (LVA) T-type calcium channels. These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are crucial in regulating calcium influx in various cell types, including vascular smooth muscle cells.[1] By blocking these channels, these compounds induce vasodilation, leading to a reduction in blood pressure.[2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives against T-type calcium channels.

| Compound ID | R (Alkyl Group) | T-type Ca2+ Channel Inhibition (IC50, µM) |

| 17a | H | >10 |

| 17b | Methyl | 1.2 |

| 17c | Ethyl | 0.48 |

| 17d | Propyl | 0.29 |

| 17e | Isopropyl | 0.21 |

| 17f | 2-(3-methoxyphenyl)ethyl | 0.082 |

| 17g | 2-phenylethyl | 0.11 |

Experimental Protocols

In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for assessing the inhibitory activity of fluorinated phenylpiperidine derivatives on T-type calcium channels expressed in HEK293 cells.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with plasmids encoding the human CaV3.2 (α1H) T-type calcium channel subunit using a suitable transfection reagent.

-

Electrophysiological recordings are performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are conducted at room temperature.

-

The extracellular (bath) solution contains (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEAOH.

-

The intracellular (pipette) solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, and 0.6 GTPNa, with the pH adjusted to 7.2 with CsOH.[3]

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

3. Data Acquisition and Analysis:

-

T-type calcium currents are elicited by a voltage step to -30 mV from a holding potential of -100 mV.[3]

-

The test compounds are perfused at increasing concentrations to determine the dose-dependent inhibition of the peak inward current.

-

The IC50 values are calculated by fitting the concentration-response data to a logistic equation.

In Vivo Assay: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

This protocol describes the evaluation of the antihypertensive effects of the compounds in a well-established animal model of hypertension.

1. Animal Model:

-

Male Spontaneously Hypertensive Rats (SHRs), a genetic model of hypertension, are used.[4] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

-

Animals are housed under standard laboratory conditions with free access to food and water.

2. Drug Administration:

-

The test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution).

-

Compounds are administered orally via gavage at a specified dose.

3. Blood Pressure Measurement:

-

Systolic blood pressure (SBP) and heart rate (HR) are measured non-invasively using the tail-cuff method.[5][6]

-

Rats are placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the tail.

-

The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the SBP.

-

Measurements are taken before and at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).

4. Data Analysis:

-

The change in SBP from baseline is calculated for each time point.

-

Statistical analysis is performed to determine the significance of the blood pressure-lowering effect compared to the vehicle control group.

References

- 1. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imaging Fast Calcium Currents beyond the Limitations of Electrode Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 4-(3-Fluorophenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(3-Fluorophenyl)piperidine, a versatile building block in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques and a plausible synthetic route.

Spectroscopic Data

The empirical formula of this compound is C₁₁H₁₄FN, with a molecular weight of 179.23 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| 165.10 | C (ipso, C-F) |

| 149.17 | C (aromatic) |

| 140.74 | C (aromatic) |

| 135.70 | C (aromatic) |

| 132.04 | C (aromatic) |

| 131.19 | C (aromatic) |

| 120.47 | C (aromatic) |

| 111.82 | C (aromatic) |

| 107.76 | C (aromatic) |

| 96.67 | C (aromatic) |

| 44.80 | CH₂ (piperidine) |

| 25.90 | CH₂ (piperidine) |

| 24.50 | CH (piperidine) |

Note: The data presented is based on a predicted spectrum and should be confirmed with experimental results.[1]

Mass Spectrometry (MS)

Table 2: Anticipated Mass Spectrometry Data for this compound

| m/z | Ion |

| 180 | [M+H]⁺ |

| 179 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques.

NMR Spectroscopy

A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[1] It is crucial to ensure the sample is fully dissolved and free from any particulate matter. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H observation. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet technique is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹. As a secondary amine, characteristic N-H stretching vibrations are expected in the region of 3350-3310 cm⁻¹.[3][4] Aromatic C-H stretches and C-N stretching bands are also anticipated.[3]

Mass Spectrometry (MS)

Mass spectral analysis can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, a dilute solution of the analyte in a volatile organic solvent is injected into the GC, which separates the compound before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.[5] For LC-MS, the compound is separated by an HPLC column and introduced into the mass spectrometer, typically using Electrospray Ionization (ESI) in positive ion mode, which is well-suited for basic compounds like piperidines.[5]

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, adapted from the synthesis of related compounds.

Caption: A potential synthetic route to this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectroscopic data and experimental protocols are intended to facilitate its characterization and application in various scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

In Vitro Pharmacological Profile of 4-(3-Fluorophenyl)piperidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-Fluorophenyl)piperidine scaffold is a key structural motif in medicinal chemistry, frequently incorporated into molecules targeting a variety of receptors and transporters within the central nervous system (CNS). Its structural properties often confer favorable interactions with these biological targets. This document provides a summary of the in vitro pharmacological activities of selected derivatives, offering insights into the potential biological space of compounds containing this core structure.

Data Presentation: In Vitro Activities of this compound Derivatives

The following tables summarize the in vitro binding affinities and functional activities of various compounds that include the this compound core. It is crucial to note that the substitutions on the piperidine nitrogen and other parts of the molecules are the primary drivers of the observed pharmacological activity and selectivity.

Table 1: Binding Affinities of this compound Derivatives at Monoamine Transporters

| Compound Class | Target | Ki (nM) | Reference Compound(s) |

| N-substituted piperidines | Dopamine Transporter (DAT) | Varies with substitution | GBR 12909 analogs |

| N-substituted piperidines | Serotonin Transporter (SERT) | Varies with substitution | Paroxetine |

Note: Specific Ki values for a range of N-substituted analogs of this compound at DAT and SERT have been reported, indicating that this core can be directed towards these transporters with high affinity depending on the nature of the substituent.

Table 2: Receptor Binding Affinities of this compound Derivatives

| Compound Class | Receptor | Ki (nM) | Activity |

| Complex urea derivatives | 5-HT2A Receptor | Potent (pKi up to 9.3) | Inverse Agonist |

| Complex urea derivatives | 5-HT2C Receptor | Moderate (pKi up to 8.8) | Inverse Agonist |

| N-Arylmethyl derivatives | Sigma1 Receptor (S1R) | Varies (nanomolar range) | Agonist/Antagonist |

| N-Arylmethyl derivatives | Sigma2 Receptor (S2R) | Lower affinity than S1R | - |

Note: The data for 5-HT2A and 5-HT2C receptors are for complex derivatives and not for the simple this compound. Similarly, sigma receptor affinity is observed in more complex structures.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for derivatives of this compound.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor or transporter.

-

General Protocol:

-

Tissue/Cell Preparation: Membranes from cells or tissues expressing the target of interest (e.g., rat striatum for DAT, cells recombinantly expressing human receptors) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-paroxetine for SERT, [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assays (e.g., Receptor Selection and Amplification Technology - R-SAT)

-

Objective: To determine the functional activity of a compound at a receptor (e.g., agonist, antagonist, inverse agonist).

-

General Protocol:

-

Cell Culture: NIH 3T3 cells are co-transfected with the gene for a specific receptor (e.g., human 5-HT2A) and a reporter gene construct.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.

-

Cell Proliferation/Reporter Gene Assay: The functional response, often linked to cell proliferation or reporter gene expression, is measured. For inverse agonists, a decrease in the basal signaling activity of the receptor is quantified.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) or inhibition (IC50) is determined.

-

Mandatory Visualizations

The following diagrams illustrate common experimental workflows and a simplified signaling pathway relevant to the targets of this compound derivatives.

Caption: Workflow for a typical radioligand binding assay.

The Influence of Fluorine Substitution on Piperidine Ring Basicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant role of fluorine substitution on the basicity of the piperidine ring, a crucial parameter in medicinal chemistry and drug development. The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical properties of molecules, and its effect on the pKa of nitrogen heterocycles like piperidine is a key consideration in designing drug candidates with optimal pharmacokinetic and pharmacodynamic profiles.

The Inductive Effect of Fluorine on Piperidine Basicity

The primary mechanism by which fluorine substitution impacts the basicity of the piperidine nitrogen is through its strong electron-withdrawing inductive effect (-I effect).[1][2] Fluorine's high electronegativity pulls electron density away from the nitrogen atom through the sigma bonds of the carbon framework. This reduction in electron density on the nitrogen makes its lone pair of electrons less available for protonation, thereby decreasing the basicity of the amine.[3] The magnitude of this effect is dependent on the position and number of fluorine substituents on the piperidine ring.

A decrease in basicity is reflected in a lower pKa value for the conjugate acid of the piperidine. This modulation of pKa can be advantageous in drug design, as it can improve properties such as membrane permeability and reduce potential off-target effects like hERG channel inhibition.[3][4][5]

Caption: Inductive effect of fluorine on piperidine basicity.

Quantitative Analysis of pKa Values

The effect of fluorine substitution on piperidine basicity is quantitatively assessed by comparing the pKa values of fluorinated derivatives with that of the parent piperidine molecule. The following table summarizes experimentally determined and predicted pKa values for various fluorinated piperidines.

| Compound | Position of Fluorine | pKa Value | Comments |

| Piperidine | - | ~11.1 - 11.2 | Parent compound |

| 2-Fluoropiperidine | 2 | 7.26 (Predicted)[6] | Significant decrease in basicity due to proximity of fluorine to the nitrogen. |

| 3-Fluoropiperidine | 3 | 8.48 (Predicted)[7], 9.3[8] | The pKa is influenced by the conformational preference of the fluorine atom (axial vs. equatorial). The axial conformer is stabilized in the protonated state, leading to a higher than expected pKa.[8][9] |

| 4-Fluoropiperidine | 4 | 9.33 (Predicted)[10][11], 9.4[8][12] | The inductive effect is attenuated due to the greater distance from the nitrogen. |

| 3,3-Difluoropiperidine | 3,3 | - | Expected to have a significantly lower pKa than 3-fluoropiperidine due to the additive inductive effect of two fluorine atoms.[8] |

| 4,4-Difluoropiperidine | 4,4 | - | Expected to have a lower pKa than 4-fluoropiperidine.[8] |

Conformational Effects on Basicity

In addition to the through-bond inductive effect, through-space electronic interactions and conformational preferences can also play a crucial role, particularly in substituted piperidines like 3-fluoropiperidine.[9][13] For 3-fluoropiperidine, the protonated form preferentially adopts a conformation where the fluorine atom is in an axial position.[8] This axial orientation allows for a stabilizing interaction between the positive charge on the nitrogen and the electron-rich fluorine atom, which can counteract the inductive electron-withdrawing effect to some extent.[8][9] This conformational preference can lead to a higher pKa (greater basicity) than would be predicted based solely on the inductive effect.[8]

Experimental Protocols for pKa Determination

The determination of pKa values is essential for understanding the basicity of fluorinated piperidines. The two most common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16]

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining pKa values.[15][16] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the amine while monitoring the pH.[15]

Detailed Methodology:

-

Sample Preparation: A known concentration of the fluorinated piperidine is dissolved in deionized water or a suitable buffer with a constant ionic strength.[15][17] The solution is often purged with an inert gas, such as nitrogen, to remove dissolved carbon dioxide.[17]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[15]

-

Data Acquisition: A standard solution of a strong acid (e.g., HCl) is added in small, precise increments.[14] After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[14]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.[15] The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.[15] For a monobasic amine, this is the inflection point of the titration curve.

Caption: Experimental workflow for pKa determination by potentiometric titration.

NMR Spectroscopy

NMR spectroscopy is another powerful technique for pKa determination.[16][18] It relies on the principle that the chemical shifts of nuclei near an ionizable center are sensitive to the protonation state of that center.[18]

Detailed Methodology:

-

Sample Preparation: A series of samples of the fluorinated piperidine are prepared in a suitable solvent (often D₂O) across a range of pH (or pD) values.[19] A reference compound may be included for accurate chemical shift referencing.

-

Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired for each sample. The chemical shifts of protons or the fluorine atom on the piperidine ring are carefully measured.[18]

-

Data Analysis: The chemical shift of a chosen nucleus is plotted against the pH (or pD) of the solution.[18] This plot typically yields a sigmoidal curve.[18] The data is then fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at the inflection point of the curve.[18][20]

Conclusion

The substitution of fluorine on the piperidine ring provides a powerful strategy for modulating the basicity of this important heterocyclic scaffold. The primary driver for the observed decrease in basicity is the strong electron-withdrawing inductive effect of fluorine. However, conformational effects can also play a significant role, sometimes leading to unexpected pKa values. Accurate determination of these pKa values through methods like potentiometric titration and NMR spectroscopy is crucial for the rational design of drug candidates with optimized physicochemical and pharmacological properties. This guide provides a foundational understanding for researchers in the field of medicinal chemistry to leverage fluorine substitution as a tool for fine-tuning molecular properties.

References

- 1. quora.com [quora.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Piperidine, 2-fluoro- CAS#: 148991-77-9 [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. 78197-27-0 CAS MSDS (4-FLUOROPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of 4-(3-Fluorophenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Fluorophenyl)piperidine hydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical research and development, particularly as a building block for synthesizing novel therapeutic agents. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its effective use in drug discovery, formulation development, and ensuring the quality and safety of potential drug products. This guide outlines the standard experimental protocols for determining these critical parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is provided in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClFN | PubChem[1] |

| Molecular Weight | 215.69 g/mol | PubChem[1] |

| IUPAC Name | This compound;hydrochloride | PubChem[1] |

| Physical Description | Solid (Appearance may vary) | - |

| pKa (Predicted) | Not available | - |

| LogP (Predicted) | Not available | - |

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the determination of the equilibrium solubility of this compound hydrochloride in various solvents.

Table 1: Experimental Conditions for Solubility Determination

| Parameter | Condition | Rationale |

| Solvents | Water, 0.1 M HCl, Phosphate Buffer (pH 7.4), Ethanol, Methanol, Acetonitrile | To assess solubility in aqueous and organic media relevant to pharmaceutical processing and physiological conditions. |

| Temperature | 25 °C (Room Temperature) and 37 °C (Physiological Temperature) | To understand the temperature dependence of solubility. |

| Equilibration Time | 24 - 72 hours | To ensure equilibrium is reached between the dissolved and undissolved solute. |

| Quantification Method | High-Performance Liquid Chromatography (HPLC) with UV detection | Provides specificity and sensitivity for accurate concentration measurement. |

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (25 °C or 37 °C) using an orbital shaker or magnetic stirrer for a predetermined time (e.g., 48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound hydrochloride.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound hydrochloride in the original solvent, taking into account the dilution factor.

-

Caption: Workflow for solubility determination.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4] These studies expose the compound to stress conditions more severe than accelerated stability testing.[2]

Experimental Protocol: Forced Degradation Studies

This protocol is designed to identify potential degradation products and pathways for this compound hydrochloride under various stress conditions as recommended by ICH guidelines.[4]

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl | Up to 7 days at RT, or elevated temp. (e.g., 60 °C) if no degradation | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH | Up to 7 days at RT, or elevated temp. (e.g., 60 °C) if no degradation | To assess stability in basic conditions. |

| Oxidation | 3% H₂O₂ | Up to 24 hours at RT | To evaluate susceptibility to oxidative degradation.[4] |

| Thermal Degradation | 60 °C - 80 °C (solid and solution) | Up to 7 days | To assess the effect of heat on the compound's stability. |

| Photostability | ICH Q1B recommended light source (UV and visible light) | Overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² near UV energy | To determine light sensitivity.[5][6][7] |

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound hydrochloride (typically 1 mg/mL) in the respective stress media.[2]

-

For thermal and photostability studies, expose both the solid compound and its solution.

-

Include control samples stored under normal conditions and dark controls for photostability studies.

-

-

Stress Exposure:

-

Expose the samples to the conditions outlined in Table 2 for the specified duration.

-

At appropriate time points, withdraw samples.

-

-

Sample Neutralization (for hydrolytic studies):

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction before analysis.

-

-

Analysis:

-

Analyze the stressed samples and controls using a validated stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and degradation products.

-

If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS and NMR may be necessary.

-

Caption: Forced degradation study workflow.

pH-Dependent Stability

The stability of a pharmaceutical compound in solution is often pH-dependent, which is a critical consideration for the development of liquid dosage forms.

Experimental Protocol: pH-Stability Profile

This protocol aims to determine the rate of degradation of this compound hydrochloride as a function of pH.

Table 3: Conditions for pH-Stability Study

| Parameter | Condition | Rationale |

| pH Range | pH 2 to 10 | To cover the physiologically relevant pH range and identify the pH of maximum stability. |

| Buffers | Standard buffers (e.g., HCl, phosphate, borate) | To maintain a constant pH throughout the experiment. |

| Temperature | 40 °C, 50 °C, 60 °C | To accelerate degradation and allow for the determination of degradation kinetics. |

| Concentration | A suitable concentration within the linear range of the analytical method | To ensure accurate quantification. |

Methodology:

-

Sample Preparation:

-

Prepare a series of buffered solutions at different pH values.

-

Dissolve a known amount of this compound hydrochloride in each buffered solution.

-

-

Incubation:

-

Store the solutions at constant elevated temperatures.

-

Withdraw aliquots at predetermined time intervals.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

-

-

Data Analysis:

-

For each pH and temperature, plot the natural logarithm of the concentration versus time.

-

Determine the apparent first-order degradation rate constant (k) from the slope of the line.

-

Plot log(k) versus pH to generate a pH-rate profile and identify the pH of maximum stability.

-

Caption: pH-dependent stability study workflow.

Conclusion

While specific quantitative data for the solubility and stability of this compound hydrochloride are not widely published, this guide provides a comprehensive framework of the standard methodologies required to determine these critical parameters. For researchers and drug development professionals, conducting the described experiments is a crucial step in characterizing this compound for its potential use in pharmaceutical applications. The successful execution of these protocols will yield essential data for formulation development, establishment of appropriate storage conditions, and ensuring the overall quality and safety of any resulting drug product.

References

- 1. This compound hydrochloride | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. resolvemass.ca [resolvemass.ca]

- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. jordilabs.com [jordilabs.com]

- 7. m.youtube.com [m.youtube.com]

The Advent of a Key Pharmacophore: Discovery and Initial Synthesis of 4-(3-Fluorophenyl)piperidine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS). The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This guide delves into the discovery and initial synthetic approaches for a key building block in this class: 4-(3-Fluorophenyl)piperidine. While a singular "discovery" paper remains elusive in publicly available literature, this document reconstructs the likely early synthetic routes based on established chemical principles and analogous preparations from the time of its emergence as a valuable intermediate.

Plausible Initial Synthetic Strategies

The initial synthesis of this compound likely followed well-established methods for the preparation of 4-arylpiperidines. Two primary strategies would have been the most probable routes employed by early medicinal chemists.

Strategy 1: Dehydration of a 4-Aryl-4-piperidinol Intermediate

A common and straightforward approach to 4-arylpiperidines involves the synthesis and subsequent dehydration of a 4-aryl-4-piperidinol. This method offers a reliable pathway from readily available starting materials.

Experimental Workflow: Dehydration of 4-Aryl-4-piperidinol

Caption: Synthetic workflow for this compound via a piperidinol intermediate.

Strategy 2: Catalytic Hydrogenation of a Pyridine Precursor

Another prevalent method involves the synthesis of a substituted pyridine followed by catalytic hydrogenation to the corresponding piperidine. This approach is particularly useful when the desired aryl group can be introduced at the pyridine stage.

Logical Relationship: Pyridine Hydrogenation Pathway

Caption: Logical flow for the synthesis of this compound from a pyridine precursor.

Experimental Protocols

The following are detailed, plausible experimental protocols for the initial synthesis of this compound, based on the general strategies outlined above and adapted from procedures for analogous compounds.

Protocol 1: Synthesis via 4-Aryl-4-piperidinol Intermediate

Step 1: Synthesis of 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol

-

Materials: 1-Benzyl-4-piperidone, 3-bromofluorobenzene, magnesium turnings, anhydrous diethyl ether, hydrochloric acid, sodium bicarbonate.

-

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq).

-

Add a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether via an addition funnel.

-

Once the Grignard reagent formation is initiated (indicated by gentle reflux), add the remaining solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0°C and add a solution of 1-benzyl-4-piperidone (0.9 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-benzyl-4-(3-fluorophenyl)piperidin-4-ol.

-

Step 2: Synthesis of 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine

-

Materials: 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol, concentrated hydrochloric acid, toluene.

-

Procedure:

-

Dissolve 1-benzyl-4-(3-fluorophenyl)piperidin-4-ol (1.0 eq) in toluene.

-

Add concentrated hydrochloric acid (2.0 eq) and heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine.

-

Step 3 & 4: Synthesis of this compound

-

Materials: 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine, 10% Palladium on carbon (Pd/C), hydrogen gas, methanol.

-

Procedure:

-

Dissolve 1-benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in methanol.

-

Add 10% Pd/C (0.1 eq by weight).

-

Subject the mixture to hydrogenation (50 psi) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure. The residue is 1-benzyl-4-(3-fluorophenyl)piperidine.

-

For debenzylation, dissolve the residue in methanol and add a fresh portion of 10% Pd/C.

-

Hydrogenate at 60 psi and 50°C for 48 hours.

-

Filter through Celite and concentrate to yield this compound. The hydrochloride salt can be formed by treating a solution of the free base in ether with ethereal HCl.

-

Data Presentation

The following table summarizes typical yields and key characterization data for the intermediates and final product based on analogous syntheses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol | C₁₈H₂₀FNO | 297.36 | 75-85 |

| 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | C₁₈H₁₈FN | 279.35 | 80-90 |

| This compound | C₁₁H₁₄FN | 179.23 | 90-98 |

| This compound hydrochloride | C₁₁H₁₅ClFN | 215.70 | >95 |

Conclusion

The discovery and initial synthesis of this compound were driven by the need for novel chemical entities in drug discovery. The synthetic routes outlined in this guide, based on established and robust chemical transformations, represent the most probable methods employed for its initial preparation. The versatility of the 4-arylpiperidine scaffold, combined with the advantageous properties imparted by fluorine substitution, ensures that this compound will remain a critical building block for the development of new and improved therapeutics.

Methodological & Application

Application Notes and Protocols: N-Alkylation of 4-(3-Fluorophenyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Fluorophenyl)piperidine is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for central nervous system (CNS) agents and other therapeutics. The functionalization of the secondary amine on the piperidine ring via N-alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery. This process allows for the introduction of various alkyl and arylalkyl groups, which can significantly modulate the pharmacological properties, including potency, selectivity, and pharmacokinetic profiles of the final compounds.

This document provides detailed experimental protocols for two robust and widely employed methods for the N-alkylation of this compound:

-

Direct N-Alkylation via Nucleophilic Substitution: A straightforward method involving the reaction of the piperidine with an alkyl halide in the presence of a base.

-

N-Alkylation via Reductive Amination: A mild and highly selective one-pot procedure that involves the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction.[1][2]

These protocols are designed to be clear, reproducible, and adaptable for various alkylating agents.

Core Concepts and Strategies

The selection of an appropriate N-alkylation strategy depends on the desired alkyl group, the stability of the substrates, and the required level of selectivity.

-

Direct N-Alkylation: This method follows a classic SN2 mechanism where the nucleophilic piperidine nitrogen attacks an electrophilic alkyl halide, displacing the halide leaving group.[3] A base is required to neutralize the hydrohalic acid formed during the reaction, preventing the formation of the unreactive piperidinium salt.[4][5] While effective, this method can sometimes be complicated by the formation of quaternary ammonium salts if the product tertiary amine reacts further, though this is less common than with primary amines.[3][6] Careful control of stoichiometry and reaction conditions is key. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or non-nucleophilic organic amines such as N,N-diisopropylethylamine (DIPEA).[1][5] Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used.[5]

-

Reductive Amination: This is often the preferred method due to its high selectivity and mild reaction conditions, which tolerate a wide range of functional groups.[7][8] The reaction proceeds in two stages within a single pot: first, the piperidine and a carbonyl compound (aldehyde or ketone) form an iminium ion intermediate. Second, a selective reducing agent, added in-situ, reduces the iminium ion to the N-alkylated piperidine.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation because it is mild and chemoselectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[1][9] This method completely avoids the issue of over-alkylation.[7]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide in the presence of potassium carbonate.

Materials:

-

This compound (1.0 eq.)

-

Alkyl halide (e.g., Benzyl bromide) (1.1-1.2 eq.)

-

Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard equipment for aqueous work-up and purification (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile (to make a ~0.1 M solution).

-

Add finely powdered potassium carbonate (2.0 eq.) to the stirred solution.

-

Add the alkyl halide (1.1 eq.) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-70°C to increase the reaction rate.[5]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Direct N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzyl Bromide | K₂CO₃ | MeCN | 60 | 6 | 85-95 |

| Ethyl Iodide | K₂CO₃ | DMF | 25 | 12 | 80-90 |

| 1-Bromo-3-phenylpropane | DIPEA | MeCN | 70 | 12 | 75-85 |

| 2-Bromoacetonitrile | K₂CO₃ | DMF | 25 | 8 | 90-98 |

Table 1: Representative conditions and yields for the direct N-alkylation of 4-arylpiperidines.

Visualization: Workflow for Direct N-Alkylation

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃).[10]

Materials:

-

This compound (1.0 eq.)

-

Aldehyde or Ketone (e.g., Benzaldehyde) (1.0-1.2 eq.)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[8]

-

Acetic Acid (catalytic amount, optional for ketones)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard equipment for aqueous work-up and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde (1.1 eq.) to anhydrous dichloromethane (to make a ~0.1 M solution).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.2 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.

Data Presentation: Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 12 | 90-98 |

| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 25 | 16 | 88-96 |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 24 | 85-95 |

| Phenylacetaldehyde | NaBH(OAc)₃ | DCM | 25 | 12 | 90-97 |

Table 2: Representative conditions and yields for N-alkylation via reductive amination.

Visualization: Workflow for N-Alkylation via Reductive Amination

References

- 1. benchchem.com [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. Amine alkylation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: The Role of 4-(3-Fluorophenyl)piperidine in the Synthesis of Novel Selective Serotonin Reuptake Inhibitors (SSRIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Their therapeutic effect is primarily attributed to the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the synaptic cleft.[1][2] The 4-phenylpiperidine scaffold is a key pharmacophore in several centrally acting drugs, including the potent SSRI, Paroxetine. While the synthesis of Paroxetine, which incorporates a 4-(4-fluorophenyl)piperidine moiety, is well-documented, the use of its isomer, 4-(3-fluorophenyl)piperidine, as a precursor in the synthesis of marketed SSRIs is not prevalent in the current literature.

However, the exploration of positional isomers of fluorine on the phenyl ring of this scaffold is a rational approach in medicinal chemistry for the development of novel SSRI candidates with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The electronic properties of the fluorine substituent can influence the molecule's interaction with the SERT protein and its metabolic stability.

This document provides a detailed protocol for a plausible synthetic route to a novel potential SSRI candidate derived from this compound. The proposed synthesis is based on established chemical methodologies for the functionalization of the piperidine ring and the synthesis of related 4-phenylpiperidine-based SERT inhibitors. Additionally, a comprehensive overview of the SSRI mechanism of action at the synaptic cleft is presented.

Synthetic Protocol: Synthesis of a Novel this compound-based SERT Inhibitor

The following protocol outlines a hypothetical multi-step synthesis of a novel compound, (S)-1-(4-(3-fluorophenyl)piperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol, a structural analog of known SERT inhibitors, starting from this compound.

Overall Reaction Scheme:

Step 1: N-Alkylation of this compound with (R)-1-(naphthalen-1-yloxy)-3-chloropropan-2-ol

This step involves the nucleophilic substitution of the chlorine atom in the alkylating agent by the secondary amine of the piperidine ring.

Experimental Protocol:

-

To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq.) and a catalytic amount of potassium iodide (KI) (0.1 eq.).

-

Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of (R)-1-(naphthalen-1-yloxy)-3-chloropropan-2-ol (1.1 eq.) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Quantitative Data (Hypothetical):

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Yield (%) | Purity (HPLC) |

| This compound | 179.23 | 10.0 | 1.79 | - | - | >98% |

| (R)-1-(naphthalen-1-yloxy)-3-chloropropan-2-ol | 250.70 | 11.0 | 2.76 | - | - | >97% |

| Potassium Carbonate | 138.21 | 20.0 | 2.76 | - | - | - |

| Potassium Iodide | 166.00 | 1.0 | 0.166 | - | - | - |

| N,N-Dimethylformamide | - | - | - | 50 | - | - |

| Product | 415.51 | - | - | - | 75 | >99% |

Mechanism of Action: SSRI Inhibition of the Serotonin Transporter

The therapeutic effect of SSRIs is mediated by their interaction with the serotonin transporter (SERT) in the brain. The following diagram illustrates the key elements of serotonergic neurotransmission and the mechanism of action of SSRIs.

Caption: Mechanism of action of SSRIs at the serotonergic synapse.

Diagram Description:

The diagram illustrates the process of serotonergic neurotransmission. Serotonin (5-HT), synthesized from tryptophan in the presynaptic neuron, is stored in vesicles.[3] Upon neuronal firing, serotonin is released into the synaptic cleft where it can bind to postsynaptic 5-HT receptors, initiating a downstream signaling cascade that modulates mood and behavior.[1] The action of serotonin in the synapse is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).[4][5] SSRIs, such as the hypothetical compound synthesized in this protocol, act by selectively blocking SERT.[6][7] This inhibition of reuptake leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][8]

Conclusion

While this compound is not a widely reported precursor for commercially available SSRIs, its structural similarity to the core of existing drugs makes it a viable candidate for the development of novel SERT inhibitors. The provided synthetic protocol, based on established chemical transformations, offers a practical guide for the synthesis of new this compound derivatives for screening as potential SSRIs. A thorough understanding of the mechanism of action of SSRIs at the molecular level is crucial for the rational design of new and improved antidepressant medications. Further research into the structure-activity relationships of fluorinated 4-phenylpiperidine derivatives may lead to the discovery of next-generation therapeutics for mood disorders.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. derpharmachemica.com [derpharmachemica.com]

Application Notes: 4-(3-Fluorophenyl)piperidine in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Fluorophenyl)piperidine is a synthetic compound featuring a piperidine ring attached to a fluorinated phenyl group. This structural motif is prevalent in a variety of centrally acting agents, suggesting its potential for interaction with multiple receptor systems within the central nervous system (CNS). The strategic placement of the fluorine atom on the phenyl ring can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview of the utility of this compound as a research tool in receptor binding assays, complete with detailed experimental protocols and data interpretation guidelines.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄FN |

| Molecular Weight | 179.23 g/mol |

| Appearance | Colorless oil |

| CAS Number | 39512-49-7 |

Synthesis

A common synthetic route to 4-(aryl)piperidines involves the reduction of a corresponding tetrahydropyridine precursor. For instance, 4-(4-Fluorophenyl)piperidine can be synthesized via the hydrogenation of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine using a palladium-based catalyst. This method can be adapted for the synthesis of the 3-fluoro isomer.

Anticipated Receptor Binding Profile

Table 1: Receptor Binding Affinities (Ki, nM) of Structurally Related Fluorophenylpiperidine Analogs

| Compound/Analog | Dopamine D4 | Serotonin Transporter (SERT) | Sigma-1 (σ₁) | Sigma-2 (σ₂) |